Hsp90-IN-17 Hydrochloride: A Technical Guide to its Discovery and Synthesis
Hsp90-IN-17 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. This has positioned Hsp90 as a compelling target for anticancer drug development. Hsp90-IN-17 hydrochloride is a potent, synthetic inhibitor of Hsp90, belonging to the resorcinol derivative class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Hsp90-IN-17 hydrochloride, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Rationale
Hsp90-IN-17 hydrochloride, chemically known as 5-[2,4-Dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide hydrochloride, emerged from research focused on identifying novel small molecule inhibitors of Hsp90. The core rationale behind its development lies in the therapeutic potential of disrupting the Hsp90 chaperone cycle, which leads to the degradation of oncoproteins dependent on Hsp90 for their stability and function. The discovery of this compound is detailed in the patent WO2010121963, where it is listed as "Example 5".[1] The hydrochloride salt form of Hsp90-IN-17 is noted for its enhanced water solubility and stability, which are advantageous properties for a drug candidate.[2]
Chemical Synthesis
While the full, detailed synthesis protocol for Hsp90-IN-17 is contained within patent literature not fully accessible through public search, the synthesis of similar 4,5-disubstituted isoxazole-3-carboxamides generally involves a multi-step process. A plausible synthetic route, based on related literature, would likely involve the following key transformations:
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Formation of the isoxazole core: This is often achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an activated alkene or alkyne.
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Functionalization of the isoxazole: Introduction of the resorcinol and morpholin-4-ylmethylphenyl moieties at the 5- and 4-positions, respectively.
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Amide bond formation: Coupling of the isoxazole-3-carboxylic acid with ethylamine to yield the final ethylamide.
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Salt formation: Treatment with hydrochloric acid to generate the hydrochloride salt.
Further details on the synthesis of related isoxazole derivatives can be found in the chemical literature.[3][4]
Quantitative Biological Data
The biological activity of Hsp90-IN-17 hydrochloride has been characterized, demonstrating its potential as an anti-proliferative agent. The available quantitative data is summarized in the table below.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability | A2780 (Human Ovarian Cancer) | IC50 | 0.362 µM | [2] |
Table 1: In vitro activity of Hsp90-IN-17 hydrochloride.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize Hsp90 inhibitors like Hsp90-IN-17 hydrochloride.
Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by Hsp90. This can be measured using various methods, including a colorimetric assay based on the formation of a phosphomolybdate complex with malachite green, or a more sensitive method using radiolabeled ATP.[5][6]
Materials:
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Recombinant human Hsp90 protein
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Assay Buffer (e.g., 40 mM Tris-Cl pH 7.4, 100 mM KCl, 5 mM MgCl2)
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ATP solution
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Hsp90-IN-17 hydrochloride (or other test compounds) dissolved in DMSO
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Detection reagent (e.g., Malachite Green solution or reagents for radioactive detection)
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Microplate reader
Procedure:
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Prepare a reaction mixture containing the Hsp90 protein in the assay buffer.
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Add varying concentrations of Hsp90-IN-17 hydrochloride or control compounds to the reaction mixture.
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Initiate the reaction by adding a specific concentration of ATP. For determining the Michaelis constant (Km) of ATP, varying concentrations of ATP are used.[7]
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Incubate the reaction at 37°C for a defined period.
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Stop the reaction and add the detection reagent to quantify the amount of ADP produced.
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Measure the absorbance or radioactivity using a microplate reader.
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Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
Client Protein Degradation Assay (Western Blot)
This assay assesses the downstream effect of Hsp90 inhibition, which is the degradation of its client proteins.
Principle: Cancer cells are treated with the Hsp90 inhibitor, and the levels of known Hsp90 client proteins (e.g., HER2, AKT, CDK4) are measured by Western blotting. A decrease in the levels of these proteins indicates successful inhibition of Hsp90.[8][9]
Materials:
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Cancer cell line (e.g., A2780)
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Cell culture medium and supplements
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Hsp90-IN-17 hydrochloride (or other test compounds)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-AKT) and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Seed cells in culture plates and allow them to adhere overnight.
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Treat the cells with increasing concentrations of Hsp90-IN-17 hydrochloride for a specified duration (e.g., 24-48 hours).
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Lyse the cells and quantify the total protein concentration using a BCA assay.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a membrane.
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Block the membrane and then incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Add the chemiluminescent substrate and capture the signal using an imaging system.
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Analyze the band intensities to determine the extent of client protein degradation.
Visualizations
Hsp90 Signaling Pathway
Caption: The Hsp90 chaperone cycle and the inhibitory action of Hsp90-IN-17 hydrochloride.
Experimental Workflow for Hsp90 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of an Hsp90 inhibitor.
Logical Relationship in Hsp90-IN-17 Discovery
Caption: The logical progression of the discovery process for Hsp90-IN-17.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATPase assay for Hsp90s [bio-protocol.org]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
